The JWH-018 4-hydroxyindole metabolite is a product of the metabolic breakdown of the synthetic cannabinoid JWH-018. JWH-018 belongs to the aminoalkylindole class of synthetic cannabinoids. [ [] ] These compounds were initially developed for research purposes to investigate the endocannabinoid system but have emerged as drugs of abuse. [ [] ] Metabolism of JWH-018, primarily by cytochrome P450 enzymes in the liver, leads to various metabolites, including the 4-hydroxyindole metabolite. [ [, ] ] This metabolite is significant in research as its presence in biological samples like urine serves as a marker for JWH-018 exposure. [ [, , , , , , , , , , , , , , , ] ]
The compound (4-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, commonly known as JWH-018, is a synthetic cannabinoid that mimics the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound was first synthesized in the early 2000s by John W. Huffman and has gained attention due to its recreational use and legal status in various jurisdictions. JWH-018 interacts with the cannabinoid receptors in the brain, primarily the CB1 receptor, leading to psychoactive effects similar to those of natural cannabinoids.
JWH-018 was developed as part of research into cannabinoid receptor agonists and was initially intended for pharmacological studies. It is synthesized from indole derivatives and naphthalene moieties, which are common in many synthetic cannabinoids. The compound is often found in herbal smoking products marketed as "legal highs" or "spice."
JWH-018 belongs to a class of compounds known as naphthoylindoles, which are characterized by their structural features allowing them to bind to cannabinoid receptors. This classification places it among a range of synthetic cannabinoids that have been developed for both research and illicit use.
The synthesis of JWH-018 typically involves several key steps:
The reaction conditions typically involve anhydrous solvents and controlled temperatures to maximize yield and purity. High-performance liquid chromatography (HPLC) is often employed for analysis and confirmation of the compound's identity during synthesis.
JWH-018 has a complex molecular structure characterized by its specific arrangement of atoms:
JWH-018 undergoes various metabolic transformations when introduced into biological systems:
Research has demonstrated that JWH-018's metabolites retain significant affinity for cannabinoid receptors, contributing to its psychoactive effects even after initial metabolism .
JWH-018 exerts its effects primarily through agonism at the CB1 receptor in the central nervous system:
Studies indicate that JWH-018's potency at CB1 receptors is comparable to that of natural cannabinoids, which explains its psychoactive properties .
Relevant analyses indicate that JWH-018 may degrade under certain conditions, affecting its potency and safety .
JWH-018 has been utilized in various scientific contexts:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: